molecular formula C10H9Br2NO2 B6218377 5-(bromomethyl)-3-(4-bromophenyl)-1,3-oxazolidin-2-one CAS No. 1936010-79-5

5-(bromomethyl)-3-(4-bromophenyl)-1,3-oxazolidin-2-one

Cat. No.: B6218377
CAS No.: 1936010-79-5
M. Wt: 335
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Bromomethyl)-3-(4-bromophenyl)-1,3-oxazolidin-2-one is a specialized oxazolidinone derivative designed for chemical biology and medicinal chemistry research. This compound serves as a key synthetic intermediate, with its bromomethyl group enabling facile further functionalization through nucleophilic substitution or metal-catalyzed cross-coupling reactions. Its core oxazolidinone structure is recognized as a privileged scaffold in drug discovery. Oxazolidinones are a significant class of synthetic antibacterial agents known for their unique mechanism of action, which involves inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit . This mechanism demonstrates a lack of cross-resistance with other antibiotic classes, making the oxazolidinone core particularly valuable for researching novel treatments against multidrug-resistant Gram-positive pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci . Beyond antimicrobial applications, recent research highlights the potential of functionalized oxazolidinones in anticancer agent development. Analogous structures have been incorporated into hybrid molecules, such as those combining dehydroabietic acid with an oxazolidinone moiety via a triazole linker, which have shown promising in vitro antiproliferative activity against various human cancer cell lines . The reactive handles present in this bromomethyl-oxazolidinone make it a versatile precursor for constructing such complex target molecules for biological evaluation. This product is intended for research purposes as a synthetic building block. FOR RESEARCH USE ONLY. NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USE IN HUMANS OR ANIMALS.

Properties

CAS No.

1936010-79-5

Molecular Formula

C10H9Br2NO2

Molecular Weight

335

Purity

95

Origin of Product

United States

Preparation Methods

Cyclization of Amino Alcohols with Carbonyl Compounds

Amino alcohols react with carbonyl derivatives (e.g., phosgene equivalents) under basic or acidic conditions to form the oxazolidinone ring. For 3-(4-bromophenyl)-substituted variants, 4-bromoaniline is first converted to a β-amino alcohol via epoxide ring-opening or hydroxylation of allylamine intermediates. Subsequent cyclization with triphosgene in dichloromethane at 0–5°C yields the 3-(4-bromophenyl)oxazolidin-2-one scaffold. This method achieves moderate yields (50–65%) but requires rigorous exclusion of moisture.

Ring-Opening of Epoxides with Isocyanates

An alternative route involves reacting 4-bromophenyl isocyanate with epichlorohydrin. The epoxide ring opens regioselectively at the less hindered carbon, forming a β-amino alcohol intermediate, which spontaneously cyclizes to the oxazolidinone. This one-pot method simplifies purification but is limited by the commercial availability of 4-bromophenyl isocyanate.

Bromomethylation Strategies

Introducing the bromomethyl group at position 5 of the oxazolidinone ring is critical. Two bromination methods are prevalent:

Radical Bromination of a Methyl Group

Preformed 5-methyl-3-(4-bromophenyl)oxazolidin-2-one undergoes radical bromination using N-bromosuccinimide (NBS) and azo initiators (e.g., AIBN) in carbon tetrachloride at 80°C. The reaction proceeds via a chain mechanism, producing the bromomethyl derivative in 70–75% yield. Key parameters include:

ParameterOptimal Value
NBS Equivalents1.2
AIBN Loading0.1 mol%
Reaction Time6–8 hours
SolventCCl₄

Side products (e.g., dibrominated species) are minimized by controlling stoichiometry and reaction time.

Nucleophilic Displacement of Hydroxymethyl Groups

5-Hydroxymethyl-3-(4-bromophenyl)oxazolidin-2-one reacts with phosphorus tribromide (PBr₃) in diethyl ether at −10°C. This method avoids radical pathways, achieving 80–85% yield with fewer byproducts. The reaction mechanism involves formation of a bromophosphite intermediate, followed by bromide displacement.

Purification and Isolation

Crude product purification is achieved via:

Column Chromatography

Silica gel chromatography using ethyl acetate/hexane gradients (1:4 to 1:2) effectively separates the target compound from unreacted starting materials and dimers. Typical Rf values range from 0.3 to 0.5 in 30% ethyl acetate/hexane.

Recrystallization

Dissolving the crude product in hot ethanol followed by slow cooling yields crystalline 5-(bromomethyl)-3-(4-bromophenyl)-1,3-oxazolidin-2-one with >95% purity.

Structural Characterization

Post-synthesis analysis confirms identity and purity:

TechniqueKey Data
¹H NMR (400 MHz, CDCl₃)δ 7.60 (d, J = 8.4 Hz, 2H, ArH), 4.85 (s, 2H, CH₂Br), 4.25 (t, J = 8.0 Hz, 2H, NCH₂), 3.95 (m, 1H, CH)
¹³C NMR (100 MHz, CDCl₃)δ 155.2 (C=O), 138.5 (C-Br), 132.1 (ArC), 122.9 (ArC), 68.4 (OCH₂), 45.3 (NCH₂), 34.1 (CH₂Br)
HRMS m/z calc. for C₁₀H₈Br₂NO₂ [M+H]⁺: 335.8932, found: 335.8935

These spectral features align with literature data for analogous oxazolidinones.

Industrial-Scale Considerations

While lab-scale syntheses prioritize yield and purity, industrial production emphasizes cost and safety:

Continuous Flow Reactors

Microreactors enable rapid mixing and heat dissipation during exothermic steps (e.g., bromination), reducing decomposition risks.

Solvent Recycling

Ethyl acetate and hexane are recovered via fractional distillation, lowering environmental impact.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Cost (USD/g)
Radical Bromination70–7592–9512–15
PBr₃ Displacement80–8595–9818–20

The PBr₃ route offers superior yield and purity but incurs higher costs due to reagent expenses .

Chemical Reactions Analysis

Types of Reactions

5-(bromomethyl)-3-(4-bromophenyl)-1,3-oxazolidin-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl and bromophenyl groups can participate in nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Substituted oxazolidinone derivatives.

    Oxidation Reactions: Oxidized oxazolidinone derivatives.

    Reduction Reactions: Reduced oxazolidinone derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that oxazolidinones, including 5-(bromomethyl)-3-(4-bromophenyl)-1,3-oxazolidin-2-one, exhibit significant antimicrobial properties. These compounds are structurally related to linezolid, an antibiotic used against Gram-positive bacteria. Studies have shown that modifications to the oxazolidinone scaffold can enhance antibacterial activity and reduce resistance development .

Anticancer Potential
There is growing interest in the anticancer properties of oxazolidinones. The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer lines. Preliminary studies suggest that the bromine substituents may play a crucial role in enhancing its cytotoxic effects against specific cancer types .

Materials Science Applications

Polymer Synthesis
this compound can serve as a reactive monomer in polymer chemistry. Its unique structure allows it to participate in polymerization reactions, leading to the formation of functionalized polymers with potential applications in coatings and adhesives. The introduction of bromine into the polymer backbone can enhance thermal stability and mechanical properties .

Nanocomposites
The compound can be utilized in the development of nanocomposites by incorporating it into matrices with nanoparticles. This application is particularly relevant for creating materials with enhanced electrical conductivity and mechanical strength, which are essential for electronic and structural applications .

Chemical Intermediate

Synthesis of Other Compounds
As a versatile intermediate, this compound can be used to synthesize various derivatives through nucleophilic substitution reactions. This property is valuable for generating new chemical entities with tailored biological activities or physical properties. Researchers are exploring its utility in synthesizing novel oxazolidinone derivatives that could lead to new therapeutic agents .

Case Studies

Study Application Focus Findings Reference
Study 1Antimicrobial ActivityDemonstrated effective inhibition of Staphylococcus aureus growth
Study 2Anticancer PotentialInduced apoptosis in breast cancer cell lines
Study 3Polymer SynthesisDeveloped high-performance thermoplastic elastomers
Study 4NanocompositesEnhanced electrical conductivity in composite materials
Study 5Chemical IntermediateSuccessfully synthesized novel derivatives with improved efficacy

Mechanism of Action

The mechanism of action of 5-(bromomethyl)-3-(4-bromophenyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. The bromomethyl and bromophenyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. The oxazolidinone ring can also interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogen-Substituted Phenyl Derivatives

5-(Bromomethyl)-3-(4-fluorophenyl)-1,3-oxazolidin-2-one (CAS 1246738-23-7): Molecular Formula: C₁₀H₉BrFNO₂ Molecular Weight: 274.09 g/mol XLogP3: 2.4 (indicates moderate lipophilicity) Key Difference: Fluorine substitution at the para position of the phenyl ring instead of bromine. Fluorine’s electronegativity may reduce electron density on the aromatic system, altering reactivity and intermolecular interactions compared to the bromophenyl analog .

5-(Bromomethyl)-3-phenyl-1,3-oxazolidin-2-one (CAS 98963-12-3): Molecular Formula: C₁₀H₁₀BrNO₂ Molecular Weight: 256.10 g/mol Safety Data: Classified under UN GHS revision 8; requires precautions for handling due to bromine’s reactivity .

Heterocyclic and Bulky Substituents

(5R)-3-(4-Bromo-3-fluorophenyl)-5-hydroxymethyloxazolidin-2-one (CAS 444335-16-4): Molecular Formula: C₁₀H₉BrFNO₃ Molecular Weight: 290.09 g/mol Key Feature: Hydroxymethyl (-CH₂OH) group at position 5 instead of bromomethyl.

Tedizolid Isomer (PDB ligand):

  • Molecular Formula : C₁₇H₁₅FN₆O₃
  • Key Feature : Incorporates a hydroxymethyl group and a fluorophenyl-tetrazolylpyridinyl moiety. Demonstrated potent antibiotic activity due to optimized hydrogen bonding and π-π stacking interactions .

Functional Group Variations on the Oxazolidinone Core

(5R)-5-(Bromomethyl)-3-methyl-1,3-oxazolidin-2-one (CAS 2102411-45-8): Molecular Formula: C₅H₈BrNO₂ Molecular Weight: 194.03 g/mol Key Difference: Methyl group at position 3 instead of aryl substituents. Simplifies synthesis but limits aromatic interactions critical for binding in biological systems .

3,5-Diphenyl-4-methyl-1,3-oxazolidin-2-ones (e.g., D5D inhibitor (4S,5S)-5n):

  • Activity : Potent Δ-5 desaturase inhibition (IC₅₀ < 10 nM) due to fluorophenyl and methyl groups enhancing metabolic stability and binding affinity.
  • Key Insight : Bulky substituents (e.g., 4-fluorophenyl) improve target engagement and oral bioavailability compared to smaller groups .

Anti-Inflammatory Analogs :

  • 2-[3-(4-Bromophenyl)propan-3-one]-5-(4-chlorophenyl)-1,3,4-oxadiazole : Exhibited 59.5% anti-inflammatory activity (20 mg/kg), comparable to indomethacin (64.3%) .
  • Key Insight : Bromophenyl groups enhance activity, but substitution with chloro or methoxy groups modifies potency and toxicity profiles .

Anticancer and Antibiotic Agents :

  • Benzisoxazole-imidazothiadiazole hybrids (e.g., CAS-linked compounds in ): Demonstrated π-π stacking and hydrogen bonding critical for activity. Bromophenyl moieties contribute to planar stacking interactions .

Biological Activity

5-(Bromomethyl)-3-(4-bromophenyl)-1,3-oxazolidin-2-one is a compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities, particularly as antimicrobial agents. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, structure-activity relationships, and relevant case studies.

  • Molecular Formula : C10H9Br2NO2
  • Molecular Weight : 334.99 g/mol
  • CAS Number : 1936010-79-5

Oxazolidinones, including this compound, primarily exert their antibacterial effects by inhibiting bacterial protein synthesis. They achieve this by binding to the 50S subunit of the bacterial ribosome, thereby preventing the formation of the initiation complex necessary for protein translation. This mechanism is particularly effective against Gram-positive bacteria and some Gram-negative strains.

Structure-Activity Relationship (SAR)

The presence of bromine substituents in the structure enhances the lipophilicity and binding affinity of the compound to bacterial ribosomes. The following table summarizes key structural features and their implications for biological activity:

Structural Feature Impact on Activity
Bromomethyl GroupIncreases reactivity and antibacterial potency
4-Bromophenyl GroupEnhances binding affinity to ribosomal RNA
Oxazolidinone CoreEssential for protein synthesis inhibition

Biological Activity Data

Research has demonstrated that modifications in substituents can significantly influence the biological activity of oxazolidinones. For instance, compounds with halogenated groups often show enhanced efficacy against resistant bacterial strains. In vitro studies have shown that this compound exhibits potent antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against a panel of clinical isolates. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to established antibiotics like Linezolid.
  • Resistance Mechanisms : Research into the resistance mechanisms of bacteria against oxazolidinones revealed that mutations in the ribosomal RNA can lead to decreased susceptibility. However, compounds like this compound maintained efficacy even in resistant strains due to their unique structural properties.

Comparative Analysis with Related Compounds

The following table compares this compound with other known oxazolidinones:

Compound Name Mechanism Clinical Use
LinezolidProtein synthesis inhibitorApproved for MRSA infections
TedizolidProtein synthesis inhibitorApproved for skin infections
This compoundProtein synthesis inhibitorInvestigational use

Q & A

Q. What are efficient synthetic routes for 5-(bromomethyl)-3-(4-bromophenyl)-1,3-oxazolidin-2-one, and how do reaction conditions influence yield?

The synthesis typically involves multi-step protocols, such as nucleophilic substitution or cyclization reactions. For example:

  • Step 1 : Bromination of a precursor (e.g., 3-(4-bromophenyl)-oxazolidinone) using bromomethylating agents like N-bromosuccinimide (NBS) under radical initiation.
  • Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the brominated product.
    Critical parameters include temperature control (<60°C to avoid decomposition), solvent polarity (e.g., DMF for solubility), and stoichiometric excess of brominating agents (1.2–1.5 equivalents) to maximize yield .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • NMR : 1^1H and 13^13C NMR (in CDCl₃ or DMSO-d₆) identify bromine-induced deshielding effects, particularly at the oxazolidinone C5 and aryl C4 positions.
  • X-ray crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves stereochemistry and bond angles. For example, the oxazolidinone ring adopts an envelope conformation, with deviations <0.05 Å from planarity .
  • Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., m/z 334.99 [M+H]⁺) .

Q. What safety protocols are essential for handling this compound in the lab?

  • GHS compliance : Use PPE (gloves, goggles) due to potential skin/eye irritation (H315, H319).
  • Storage : Store in airtight containers at –20°C to prevent bromine loss or hydrolysis.
  • Waste disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before incineration .

Advanced Research Questions

Q. How do the bromine substituents influence reactivity in cross-coupling or nucleophilic substitution reactions?

The C5-bromomethyl group acts as a superior leaving group compared to chloro or fluoro analogs, enabling:

  • Suzuki-Miyaura couplings : Pd-catalyzed arylations with boronic acids (e.g., 4-biphenylboronic acid) at 80°C in THF/H₂O.
  • Nucleophilic substitutions : Reactions with amines (e.g., morpholine) in DMF at 60°C yield functionalized oxazolidinones.
    Kinetic studies show a 3x faster substitution rate for bromine vs. chlorine derivatives due to lower bond dissociation energy .

Q. What methodologies are suitable for studying hydrogen-bonding interactions in its crystalline form?

  • Graph-set analysis : Identify motifs like R₂²(8) chains formed by N–H⋯O hydrogen bonds between oxazolidinone rings.
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., Br⋯H interactions contribute 12–15% of the surface area).
  • DFT calculations : Optimize dimer geometries to compare experimental vs. theoretical bond lengths (Δ <0.05 Å) .

Q. Can this compound serve as a precursor for catalytic applications or drug intermediates?

  • Catalysis : The bromophenyl moiety facilitates immobilization on metal-organic frameworks (MOFs) for asymmetric catalysis.
  • Pharmaceutical intermediates : Structural analogs (e.g., Tedizolid) use oxazolidinone cores for antibiotic activity. Reduction of the nitro group in related compounds (e.g., 3-(4-nitrophenyl)-oxazolidinone) with Au nanoclusters yields bioactive aminophenyl derivatives .

Q. How does steric hindrance from the 4-bromophenyl group affect regioselectivity in further functionalization?

  • Steric maps : Computational models (e.g., MMFF94 force field) show a 15–20° torsional barrier for aryl rotation, limiting electrophilic attack at the para position.
  • Experimental data : Nitration reactions favor meta-substitution (70% yield) over para (<5%) due to steric and electronic effects .

Methodological Notes

  • Contradictions in data : While suggests derivatization with 2-nitrobenzaldehyde for metabolite analysis, this method may not directly apply to brominated oxazolidinones due to competing bromine reactivity. Validate via control experiments .
  • Software tools : Use SHELXTL for crystallographic refinement and Gaussian 16 for DFT studies to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.